2-azido-1,3,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C₆H₂F₃N₃ It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the reaction of 1,3,5-trifluorobenzene with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions involving azides.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: 2-Amino-1,3,5-trifluorobenzene.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-azido-1,3,5-trifluorobenzene involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The fluorine atoms in the compound contribute to its stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound with similar reactivity but different structural features.
2-Azido-1,3-dicarbonyl compounds: These compounds also contain the azido group and exhibit similar chemical behavior.
Uniqueness: 2-Azido-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to other azido compounds. The trifluoromethyl groups enhance the compound’s stability and make it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
147327-40-0 |
---|---|
Molecular Formula |
C6H2F3N3 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.